5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetrone;guanidine
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Overview
Description
5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetrone;guanidine is a compound that combines the properties of rhodizonic acid and guanidineIt is characterized by its orange to deep-red highly hygroscopic crystals Guanidine is a strong organic base with the formula HNC(NH2)2
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodizonic acid is typically obtained in the form of a dihydrate (H2C6O6·2H2O). The synthesis involves heating a mixture of potassium carbonate and charcoal . The anhydrous form of rhodizonic acid can be obtained by low-pressure sublimation of the dihydrate . Guanidine can be synthesized through the oxidation of guanine or by the reaction of cyanamide with ammonia.
Industrial Production Methods
Industrial production of rhodizonic acid involves the oxidation of inositol with nitric acid, followed by reaction with potassium acetate in the presence of oxygen . The resulting rhodizonate crystallizes out of the solution due to its relative insolubility in water . Guanidine is produced industrially by the reaction of dicyandiamide with ammonium salts.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. It can lose hydrogen cations from the hydroxyl groups, forming hydrogen rhodizonate and rhodizonate anions . These anions are aromatic and symmetric, with delocalized double bonds and negative charges .
Common Reagents and Conditions
Common reagents used in the reactions of rhodizonic acid include nitric acid for oxidation and potassium acetate for crystallization . Guanidine reacts with acids to form guanidinium salts.
Major Products
The major products formed from the reactions of rhodizonic acid include various rhodizonate salts, which tend to have shades of red, from yellowish to purplish . Guanidine forms guanidinium salts when reacted with acids.
Scientific Research Applications
5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetrone;guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone involves the loss of hydrogen cations from the hydroxyl groups, forming aromatic and symmetric rhodizonate anions . These anions exhibit strong resonance stabilization and prominent keto-enol interconversions . Guanidine acts as a strong base, forming guanidinium salts upon reaction with acids.
Comparison with Similar Compounds
Similar Compounds
Deltic Acid: 2,3-dihydroxycycloprop-2-en-1-one
Squaric Acid: 3,4-dihydroxycyclobut-3-ene-1,2-dione
Croconic Acid: 4,5-dihydroxy-4-cyclopentene-1,2,3-trione
Uniqueness
5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetrone is unique due to its combination of enol and ketone functionalities, as well as its ability to form highly stable aromatic anions
Properties
CAS No. |
869858-45-7 |
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Molecular Formula |
C8H12N6O6 |
Molecular Weight |
288.22 g/mol |
IUPAC Name |
5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone;guanidine |
InChI |
InChI=1S/C6H2O6.2CH5N3/c7-1-2(8)4(10)6(12)5(11)3(1)9;2*2-1(3)4/h7-8H;2*(H5,2,3,4) |
InChI Key |
IOVMNUDBXAGFBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.C(=N)(N)N.C(=N)(N)N |
Origin of Product |
United States |
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